
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones, which are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. This compound features a thiazole ring, a hexyl group, and an oxazolidinone core, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the cyclization of thioamides with α-haloketones under acidic conditions. The hexyl group can be introduced through a nucleophilic substitution reaction, and the oxazolidinone core can be formed by cyclization of the corresponding amino alcohol.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the development of new pharmaceuticals and agrochemicals.
Biology: The biological activities of this compound include antimicrobial, antifungal, and anti-inflammatory properties. It has been studied for its potential use in treating infections and inflammatory diseases.
Medicine: In medicine, this compound has shown promise as an antibacterial agent, particularly against drug-resistant bacteria. Its unique structure allows it to target bacterial cell walls and inhibit their growth.
Industry: In the materials science industry, this compound can be used in the development of new polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.
作用機序
The mechanism by which 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one exerts its effects involves the interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, disrupting their normal function. The exact pathways involved depend on the specific biological activity being studied, but common targets include bacterial cell wall synthesis enzymes and inflammatory mediators.
類似化合物との比較
Thiazole derivatives: These compounds share the thiazole ring and exhibit similar biological activities.
Oxazolidinone derivatives: These compounds have the oxazolidinone core and are used in similar applications.
Hexyl-substituted compounds: These compounds contain a hexyl group and are used in various chemical syntheses.
Uniqueness: 5-Hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one stands out due to its combination of the thiazole ring, hexyl group, and oxazolidinone core. This unique structure allows it to exhibit a wide range of biological activities and makes it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C12H18N2O2S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC名 |
5-hexyl-3-(1,3-thiazol-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H18N2O2S/c1-2-3-4-5-6-10-7-14(12(15)16-10)11-8-17-9-13-11/h8-10H,2-7H2,1H3 |
InChIキー |
LKYSNTSBOADUCN-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC1CN(C(=O)O1)C2=CSC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


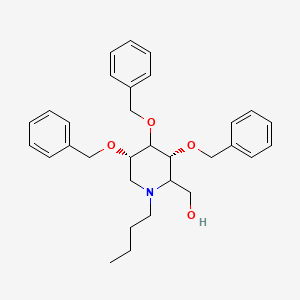
![Tert-butyl 5-(cyclopropylmethyl)-6-oxo-1,3,3a,4,7,7a-hexahydropyrrolo[3,4-c]pyridine-2-carboxylate](/img/structure/B15355664.png)
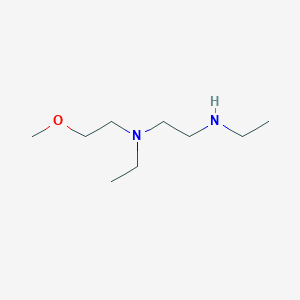
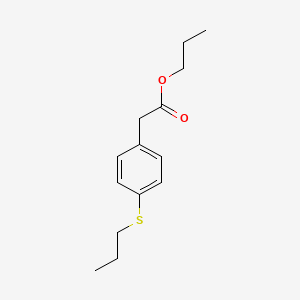


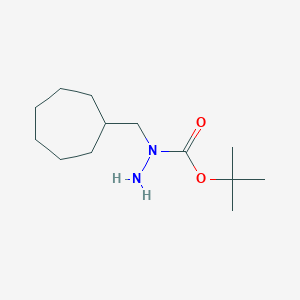

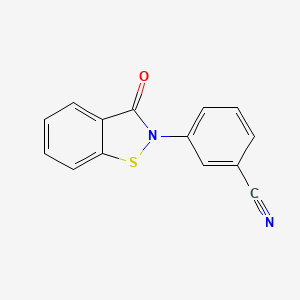
![Methyl 2-[[2-(4-aminopiperidin-1-yl)acetyl]amino]benzoate](/img/structure/B15355714.png)
![Methyl 3-ethynylimidazo[1,2-a]pyridine-6-carboximidate](/img/structure/B15355717.png)
![5-[(4-Ethylphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B15355736.png)
![4-[4-(4-ethoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol](/img/structure/B15355747.png)
![4-(6-Bromo-2-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)morpholine](/img/structure/B15355748.png)
